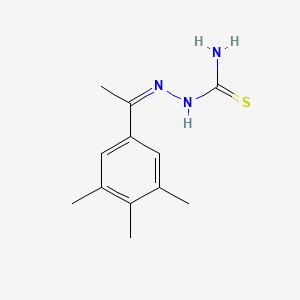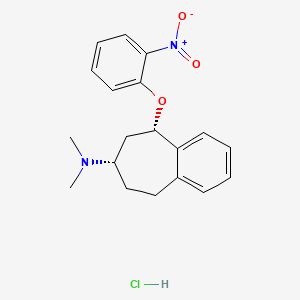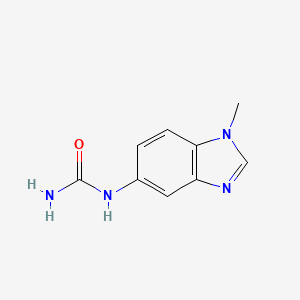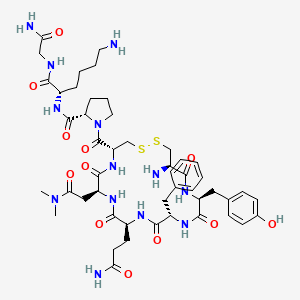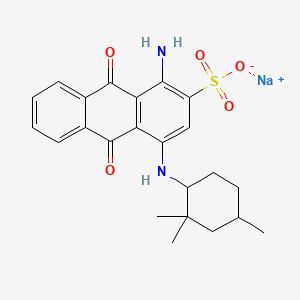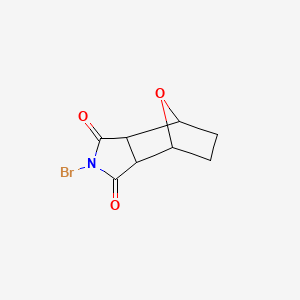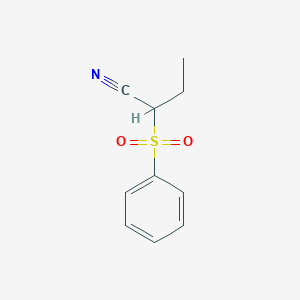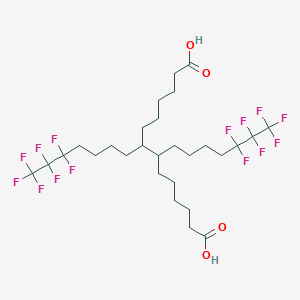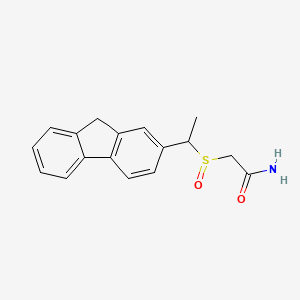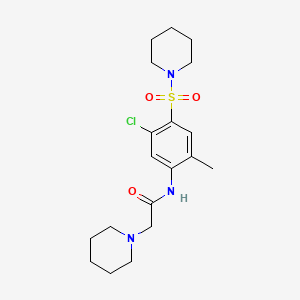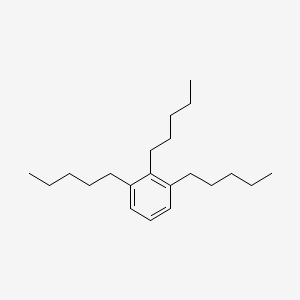
1,2,3-Tripentylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tripentylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three pentyl groups at the 1, 2, and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tripentylbenzene can be synthesized through a general procedure for making 1,3,5-trialkylbenzenes. The process involves the use of pentylmagnesium bromide, which is prepared by reacting magnesium turnings with 1-bromopentane in dry ether. The reaction mixture is then refluxed, and the product is purified through a silica gel column using hexanes as the eluant .
Industrial Production Methods: The process typically requires careful control of reaction conditions to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1,2,3-Tripentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products Formed:
Halogenation: 1,2,3-Trichloropentylbenzene or 1,2,3-Tribromopentylbenzene.
Nitration: 1,2,3-Trinitropentylbenzene.
Oxidation: Pentylbenzoic acids or pentylbenzophenones.
科学的研究の応用
1,2,3-Tripentylbenzene has several applications in scientific research, including:
作用機序
The mechanism of action of 1,2,3-Tripentylbenzene primarily involves its interaction with electrophiles and nucleophiles in various chemical reactions. The presence of three pentyl groups on the benzene ring influences the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions include the formation of sigma complexes during electrophilic aromatic substitution and the generation of reactive intermediates during oxidation and reduction processes .
類似化合物との比較
1,2,3-Trimethylbenzene: Similar in structure but with methyl groups instead of pentyl groups.
1,2,3-Tripropylbenzene: Contains propyl groups instead of pentyl groups.
1,2,3-Tributylbenzene: Contains butyl groups instead of pentyl groups.
Uniqueness: 1,2,3-Tripentylbenzene is unique due to the presence of longer alkyl chains (pentyl groups) compared to its similar compounds. This structural difference affects its physical properties, such as boiling point, solubility, and reactivity. The longer alkyl chains also influence the compound’s interactions in chemical reactions, making it a valuable compound for specific applications in organic synthesis and material science .
特性
CAS番号 |
73398-18-2 |
|---|---|
分子式 |
C21H36 |
分子量 |
288.5 g/mol |
IUPAC名 |
1,2,3-tripentylbenzene |
InChI |
InChI=1S/C21H36/c1-4-7-10-14-19-16-13-17-20(15-11-8-5-2)21(19)18-12-9-6-3/h13,16-17H,4-12,14-15,18H2,1-3H3 |
InChIキー |
VWCLTWGYSRBKAI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=CC=C1)CCCCC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


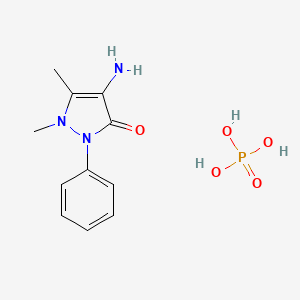
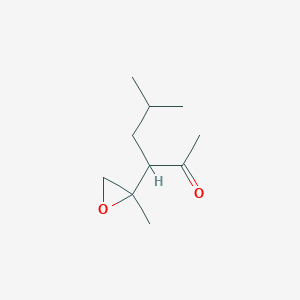
phosphanium chloride](/img/structure/B14461970.png)
